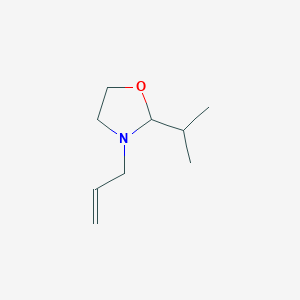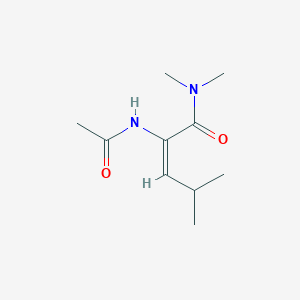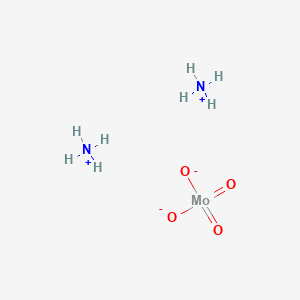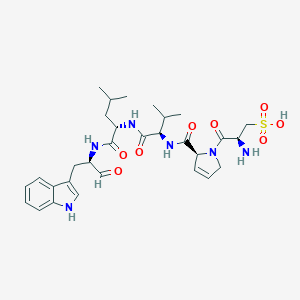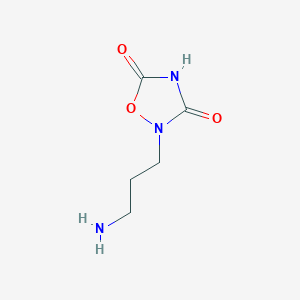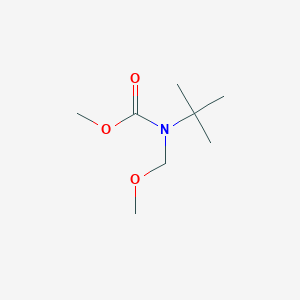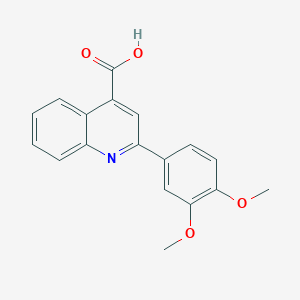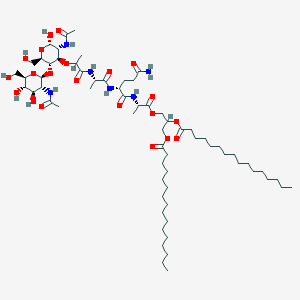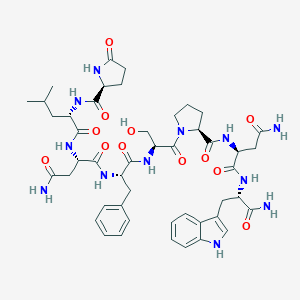
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide, also known as BTA-1, is a small molecule that has been studied for its potential as a therapeutic agent. BTA-1 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer development. N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide has also been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide can inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer development. In vivo studies have shown that N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide can reduce inflammation and protect against neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide in lab experiments is its relatively low toxicity. N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide has been shown to have low toxicity in animal studies, making it a safer alternative to other potential therapeutic agents. One limitation of using N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide. One area of research is in the development of more potent and selective analogs of N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide. Another area of research is in the identification of the specific enzymes and signaling pathways that are targeted by N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide. Further research is needed to fully understand the mechanism of action of N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide involves the reaction of 6-amino-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid with benzylamine and trifluoroacetic anhydride. The resulting product is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide has been studied for its potential use in various scientific research applications. One area of research is in the treatment of cancer. N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
140379-38-0 |
|---|---|
Nom du produit |
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide |
Formule moléculaire |
C14H13F3N4O3 |
Poids moléculaire |
342.27 g/mol |
Nom IUPAC |
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C14H13F3N4O3/c1-20-11(22)9(10(18)19-13(20)24)21(12(23)14(15,16)17)7-8-5-3-2-4-6-8/h2-6H,7,18H2,1H3,(H,19,24) |
Clé InChI |
ORXWIDRGKWBMNL-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(NC1=O)N)N(CC2=CC=CC=C2)C(=O)C(F)(F)F |
SMILES canonique |
CN1C(=O)C(=C(NC1=O)N)N(CC2=CC=CC=C2)C(=O)C(F)(F)F |
Synonymes |
Acetamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl)-2,2,2-trifluoro-N-(phenylmethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



